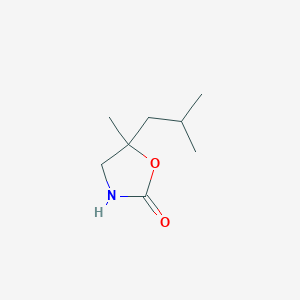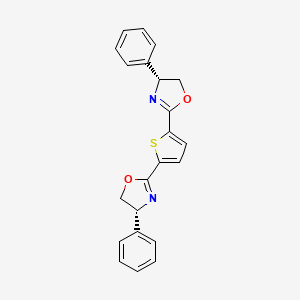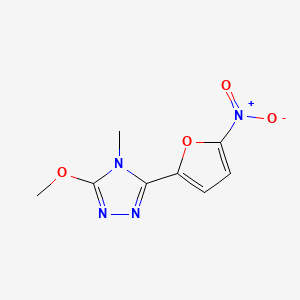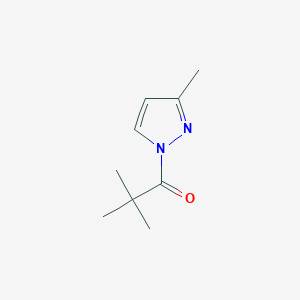
4-(4-(Bis(2-fluoroethyl)amino)benzylidene)-2-phenyloxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(Bis(2-fluoroethyl)amino)benzylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzylidene group attached to an oxazole ring, with bis(2-fluoroethyl)amino and phenyl substituents, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Bis(2-fluoroethyl)amino)benzylidene)-2-phenyloxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(bis(2-fluoroethyl)amino)benzaldehyde with 2-phenyloxazole-5(4H)-one under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
化学反应分析
Types of Reactions
4-(4-(Bis(2-fluoroethyl)amino)benzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzylidene or oxazole moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
4-(4-(Bis(2-fluoroethyl)amino)benzylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe or marker due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(4-(Bis(2-fluoroethyl)amino)benzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
Some similar compounds include:
- 4-(Bis(2-chloroethyl)amino)benzaldehyde
- N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide
Uniqueness
4-(4-(Bis(2-fluoroethyl)amino)benzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bis(2-fluoroethyl)amino group, in particular, differentiates it from other similar compounds and may contribute to its enhanced activity and selectivity in various applications.
属性
CAS 编号 |
1245-74-5 |
|---|---|
分子式 |
C20H18F2N2O2 |
分子量 |
356.4 g/mol |
IUPAC 名称 |
(4Z)-4-[[4-[bis(2-fluoroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H18F2N2O2/c21-10-12-24(13-11-22)17-8-6-15(7-9-17)14-18-20(25)26-19(23-18)16-4-2-1-3-5-16/h1-9,14H,10-13H2/b18-14- |
InChI 键 |
FSQFBBSRBVYEAT-JXAWBTAJSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)N(CCF)CCF)/C(=O)O2 |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)N(CCF)CCF)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide](/img/structure/B12877616.png)
![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)

![2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B12877633.png)
![2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12877641.png)



![4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12877652.png)
![2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12877656.png)


![2-(Chloromethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12877675.png)
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12877678.png)
